molecular formula C7H3ClN4 B8022681 5-Chloroimidazo[1,5-c]pyrimidine-7-carbonitrile

5-Chloroimidazo[1,5-c]pyrimidine-7-carbonitrile

Cat. No.: B8022681
M. Wt: 178.58 g/mol
InChI Key: HLPQYKOPKQOGDS-UHFFFAOYSA-N
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Description

5-Chloroimidazo[1,5-c]pyrimidine-7-carbonitrile (CAS 4890-01-1) is a bicyclic heterocyclic compound featuring an imidazole ring fused to a pyrimidine core. Its structure includes a chlorine atom at position 5 and a cyano group at position 7 (Figure 1).

![Structure of this compound]
Figure 1. Core structure of this compound.

Properties

IUPAC Name

5-chloroimidazo[1,5-c]pyrimidine-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN4/c8-7-11-5(2-9)1-6-3-10-4-12(6)7/h1,3-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPQYKOPKQOGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N2C1=CN=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Chloroimidazo[1,5-c]pyrimidine-7-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 5-aminoimidazo[1,5-c]pyrimidine-7-carbonitrile derivatives .

Mechanism of Action

The mechanism of action of 5-Chloroimidazo[1,5-c]pyrimidine-7-carbonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects . Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Pyrazolo[1,5-a]pyrimidine Derivatives

7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile Core Structure: Pyrazolo[1,5-a]pyrimidine with chlorine at position 7, chloromethyl at position 5, and cyano at position 3. Key Differences: The fused pyrazole ring replaces the imidazole, and substituent positions vary. The chloromethyl group enhances reactivity for further functionalization. Applications: Used in anti-tumor drug design due to its planar structure and hydrogen-bonding capabilities . Synthesis: Prepared via reaction of 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile with phosphorus oxychloride .

5-Chloro-7-hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile Core Structure: Pyrazolo[1,5-a]pyrimidine with hydroxyl and isopropyl groups at positions 7 and 6, respectively. Isopropyl substitution may influence steric interactions in biological targets .

Triazolo[1,5-c]pyrimidine Derivatives

9-Phenyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-9-carbonitrile Core Structure: Triazolo[1,5-c]pyrimidine fused with benzothiophene and a phenyl group. Key Differences: Additional benzothiophene ring and tetrahydro scaffold increase molecular complexity and lipophilicity. Synthesis: Derived from cyclization of hydrazine hydrate with formic acid .

Thiazolo[3,2-a]pyrimidine Derivatives

(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile Core Structure: Thiazolo[3,2-a]pyrimidine with a dioxo group and furan substituent. Furan substituents may modulate bioavailability .

Pharmacological and Physicochemical Properties

Compound Core Structure Substituents Melting Point (°C) Key Applications Synthesis Highlights
5-Chloroimidazo[1,5-c]pyrimidine-7-carbonitrile Imidazo[1,5-c]pyrimidine Cl (C5), CN (C7) N/A Limited data Not detailed in evidence
7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile Pyrazolo[1,5-a]pyrimidine Cl (C7), CH2Cl (C5), CN (C3) N/A Anti-tumor agents Phosphorus oxychloride reaction
5-Chloro-7-hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile Pyrazolo[1,5-a]pyrimidine Cl (C5), OH (C7), iPr (C6), CN (C3) N/A Potential kinase inhibitors Cyclocondensation with aldehydes
Compound 11a Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene, furan 243–246 Not specified Reflux with sodium acetate
Key Observations :
  • Reactivity: Chlorine and cyano groups in all compounds enable nucleophilic substitutions or cross-coupling reactions.
  • Planarity : Pyrazolo[1,5-a]pyrimidines exhibit planarity, facilitating interactions with enzyme active sites .
  • Solubility : Hydroxyl or methoxy groups (e.g., in ) improve aqueous solubility compared to halogenated analogs.

Biological Activity

5-Chloroimidazo[1,5-c]pyrimidine-7-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorine atom at the 5-position and a cyano group at the 7-position of the imidazo ring. Its molecular formula is C₈H₄ClN₃, with a molecular weight of approximately 180.59 g/mol. The unique structural characteristics contribute to its reactivity and biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Anticancer Properties : The compound has shown promise as an anti-cancer agent by inhibiting specific enzymes involved in tumor growth and proliferation.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens.
  • Enzyme Inhibition : It may interact with key biological targets such as kinases and receptors, modulating critical signaling pathways.

The precise mechanisms through which this compound exerts its biological effects remain under investigation. However, it is believed to act through:

  • Enzyme Inhibition : The compound may inhibit certain kinases involved in cancer progression.
  • Receptor Modulation : Interactions with specific receptors could alter cellular signaling pathways.

Case Studies and Experimental Data

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and properties of structurally related compounds:

Compound NameBiological ActivityNotable Features
This compoundAnticancer, AntimicrobialUnique structural features enhance activity
2-Aminoimidazo[1,5-a]pyridineAnticancerContains an amino group affecting reactivity
Imidazo[1,2-a]pyridineAntimicrobialDifferent ring structure with distinct properties

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